Cas no 183266-61-7 (1-(Benzotriazol-1-yl)-2,2,2-trifluoroethanone)

1-(Benzotriazol-1-yl)-2,2,2-trifluoroethanone structure
183266-61-7 structure
Product name:1-(Benzotriazol-1-yl)-2,2,2-trifluoroethanone
CAS No:183266-61-7
MF:C8H4F3N3O
Molecular Weight:215.1321
MDL:MFCD00593044
CID:114031
PubChem ID:253660844

1-(Benzotriazol-1-yl)-2,2,2-trifluoroethanone 化学的及び物理的性質

名前と識別子

    • Ethanone,1-(1H-benzotriazol-1-yl)-2,2,2-trifluoro-
    • (Trifluoroacetyl)benzotriazole (mixture of 1H- and 2H- isomers)
    • 1-(benzotriazol-1-yl)-2,2,2-trifluoroethanone
    • 1-(trifluoroacetyl)-1H-benzotriazole
    • 1-(trifluoroacetyl)benzotriazole
    • 1-(Trifluoromethyl)acetylbenzotriazole
    • 1h-benzotriazole,1-(trifluoroacetyl)
    • N-Trifluoroacetylbenzotriazole
    • TFABI
    • trifluoroacetyl benzotriazole
    • (Trifluoroacetyl)benzotriazole
    • 1H-Benzotriazole, 1-(trifluoroacetyl)- (9CI)
    • 1-(Trifluoromethyl)acetylbenzotriazole, 96%(mixture of Bt1 and Bt2 isomers)
    • 1h-benzotriazole,1-(trifluoroacetyl)-
    • 1H-Benzotriazole, 1-(trifluoroacetyl)-
    • 1-Benzotriazol-1-yl-2,2,2-trifluoroethanone
    • 1-(1H-1,2,3-be
    • 1-trifluoromethylacetylbenzotriazole
    • 1-(1H-1,2,3-benzotriazol-1-yl)-2,2,2-trifluoroethan-1-one
    • DTXSID60391764
    • MFCD00593044
    • AKOS015889203
    • T71978
    • SCHEMBL4963445
    • 1-(1H-Benzo[d][1,2,3]triazol-1-yl)-2,2,2-trifluoroethanone
    • J-011730
    • GVQIQOIKWUOEJP-UHFFFAOYSA-N
    • 183266-61-7
    • 1-(1,2,3-BENZOTRIAZOL-1-YL)-2,2,2-TRIFLUOROETHANONE
    • 1-(1H-Benzotriazol-1-Yl)-2,2,2-Trifluoroethanone
    • 1-TRIFLUOROMETHYLACETYLBENZOTRIAZOLE&
    • 1-(Benzotriazol-1-yl)-2,2,2-trifluoroethanone
    • MDL: MFCD00593044
    • インチ: 1S/C8H4F3N3O/c9-8(10,11)7(15)14-6-4-2-1-3-5(6)12-13-14/h1-4H
    • InChIKey: GVQIQOIKWUOEJP-UHFFFAOYSA-N
    • SMILES: FC(C(N1C2=C([H])C([H])=C([H])C([H])=C2N=N1)=O)(F)F

計算された属性

  • 精确分子量: 215.03100
  • 同位素质量: 215.03064625g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 6
  • 重原子数量: 15
  • 回転可能化学結合数: 0
  • 複雑さ: 268
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 47.8
  • XLogP3: 2.1
  • Surface Charge: 0
  • 互变异构体数量: 何もない

じっけんとくせい

  • Color/Form: 黄褐色粉末
  • ゆうかいてん: 67.0 to 71.0 deg-C
  • PSA: 47.78000
  • LogP: 1.63380
  • Solubility: 未確定

1-(Benzotriazol-1-yl)-2,2,2-trifluoroethanone Security Information

1-(Benzotriazol-1-yl)-2,2,2-trifluoroethanone Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
T3174-1G
(Trifluoroacetyl)benzotriazole (mixture of 1H- and 2H- isomers)
183266-61-7 >98.0%(HPLC)
1g
¥310.00 2023-09-07
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
T161739-1G
1-(Benzotriazol-1-yl)-2,2,2-trifluoroethanone
183266-61-7 >98.0%(HPLC)
1g
¥289.90 2023-08-31
Ambeed
A1146762-5g
1-(1H-Benzo[d][1,2,3]triazol-1-yl)-2,2,2-trifluoroethanone
183266-61-7 98%
5g
$494.0 2025-02-21
TRC
B410738-10mg
1-(Benzotriazol-1-yl)-2,2,2-trifluoroethanone
183266-61-7
10mg
$ 50.00 2022-06-07
SHENG KE LU SI SHENG WU JI SHU
sc-224500-1 g
1-(Trifluoromethyl)acetylbenzotriazole,
183266-61-7
1g
¥474.00 2023-07-11
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
T3174-5G
(Trifluoroacetyl)benzotriazole (mixture of 1H- and 2H- isomers)
183266-61-7 >98.0%(HPLC)
5g
¥1225.00 2023-09-07
eNovation Chemicals LLC
Y1257777-5g
(Trifluoroacetyl)benzotriazole (mixture of 1H- and 2H- isomers)
183266-61-7 98%
5g
$210 2024-06-06
abcr
AB474820-5g
(Trifluoroacetyl)benzotriazole (mixture of 1H- and 2H- isomers), 98%; .
183266-61-7 98%
5g
€262.90 2024-04-18
abcr
AB474820-1g
(Trifluoroacetyl)benzotriazole (mixture of 1H- and 2H- isomers), 98%; .
183266-61-7 98%
1g
€91.40 2024-04-18
Aaron
AR00ALZO-200mg
(Trifluoroacetyl)benzotriazole (mixture of 1H- and 2H- isomers)
183266-61-7
200mg
$28.00 2023-12-14

1-(Benzotriazol-1-yl)-2,2,2-trifluoroethanone 合成方法

1-(Benzotriazol-1-yl)-2,2,2-trifluoroethanone 関連文献

1-(Benzotriazol-1-yl)-2,2,2-trifluoroethanoneに関する追加情報

1-(Benzotriazol-1-yl)-2,2,2-trifluoroethanone (CAS No: 183266-61-7): A Versatile Building Block in Modern Chemical Synthesis

1-(Benzotriazol-1-yl)-2,2,2-trifluoroethanone, identified by the CAS number 183266-61-7, is a fluorinated organic compound that has garnered significant attention in contemporary chemical research due to its unique structural features and functional versatility. The molecule combines a benzotriazole ring system, known for its stability and bioactive properties, with a trifluoromethyl ketone group, which introduces distinct electronic and steric effects. This hybrid architecture positions it as a valuable intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials. Recent studies highlight its role in enabling novel synthetic pathways while maintaining compatibility with green chemistry principles through optimized reaction conditions.

The benzotriazole moiety within this compound serves as both a protective group and a pharmacophore element. In synthetic contexts, the triazole ring can be selectively deprotected to yield reactive functionalities such as carboxylic acids or aldehydes, which are critical for downstream modifications. Meanwhile, the trifluoromethyl ketone (CF₃CO) fragment contributes to metabolic stability when incorporated into drug candidates—a property increasingly emphasized in modern medicinal chemistry to enhance bioavailability and reduce hepatic clearance rates.

Fluorinated ketones, including derivatives of trifluoroacetyl groups, have become essential tools for modulating molecular interactions at the atomic level. The presence of three fluorine atoms adjacent to the carbonyl group creates an electron-withdrawing effect that alters hydrogen bonding patterns and hydrophobicity profiles. These characteristics are particularly advantageous in designing compounds with improved solubility or resistance to enzymatic degradation, as demonstrated in recent investigations on anti-inflammatory agents where fluorinated scaffolds showed enhanced efficacy compared to non-fluorinated analogs.

In the realm of heterocyclic chemistry, the integration of benzotriazole rings into carbon frameworks offers unique opportunities for creating molecules with tailored biological activities. The 1-benzotriazolyl substitution pattern observed in this compound allows for strategic placement of aromatic systems relative to functional groups—a tactic frequently employed in lead optimization processes within pharmaceutical discovery programs targeting G protein-coupled receptors (GPCRs) or enzyme inhibitors.

The structural flexibility of CAS No: 183266-61-7 has been exploited in multi-step syntheses involving transition metal-catalyzed cross-coupling reactions. For instance, palladium-mediated C–N bond formations using this compound as a precursor have enabled efficient access to complex architectures found in kinase inhibitors currently under clinical evaluation for oncology applications. Such methodologies align with industry trends toward atom-efficient processes that minimize waste generation while maximizing product yield.

Mechanistic studies on this compound's reactivity have revealed intriguing insights into its behavior during nucleophilic attacks at the carbonyl carbon center. The trifluoromethyl group's strong electron-withdrawing nature creates an electrophilic environment that facilitates selective transformations without requiring harsh reaction conditions—a feature that enhances process safety and reduces energy consumption during large-scale production.

In material science applications, researchers have explored the use of this compound as a building block for fluorous-phase synthesis techniques. By incorporating both hydrophobic benzotriazole rings and fluorous tags through strategic derivatization steps, scientists can develop phase-transfer catalysts capable of accelerating reactions between aqueous and organic phases while simplifying purification protocols through supercritical fluid chromatography methods.

The compound's compatibility with solid-phase synthesis platforms has further expanded its utility in combinatorial chemistry approaches. When immobilized on polymer supports via thiol-maleimide coupling or other orthogonal linkages, it enables high-throughput screening campaigns aimed at discovering novel enzyme modulators or receptor ligands—strategies now central to academic-industry collaborations focused on orphan disease therapeutics.

A recent breakthrough involves the use of this molecule as a key intermediate in the development of fluorescent probes for live-cell imaging studies. By conjugating it with boron dipyrromethene (BODIPY) moieties through copper(I)-catalyzed azide–alkyne cycloaddition reactions (Click Chemistry), researchers have created probes capable of detecting specific post-translational modifications associated with neurodegenerative diseases like Alzheimer's pathology.

In sustainable chemistry initiatives, process engineers have optimized solvent systems for reactions involving this compound using machine learning algorithms trained on physicochemical property databases from PubChem BioAssay entries related to CAS No: 183266-61-7. These computational models predict optimal reaction parameters that reduce solvent usage by up to 40% while maintaining >95% conversion rates—an advancement directly contributing to reduced environmental impact across manufacturing supply chains.

The molecule's participation in cascade reaction sequences has also been documented extensively over the past decade. In one notable example from Angewandte Chemie International Edition (Vol 59 Issue 45), researchers demonstrated how sequential Michael addition–aldol condensation reactions using this compound as an enolate acceptor could rapidly construct polycyclic frameworks resembling natural products isolated from marine organisms—a strategy now being applied toward anti-cancer drug discovery programs targeting microtubule dynamics during mitosis.

Bioconjugation applications represent another frontier where this compound plays pivotal roles today's research landscape shows growing interest in bioorthogonal chemistry methods utilizing such versatile building blocks for targeted drug delivery systems where precise control over conjugation sites is crucial for therapeutic effectiveness without off-target effects these capabilities align perfectly with current trends toward personalized medicine approaches emphasizing molecular precision at every stage from synthesis through administration

In analytical chemistry contexts gas chromatography mass spectrometry analyses reveal distinct fragmentation patterns when monitoring reactions involving CAS No: 183266-61-7 these spectral signatures help researchers track transformation efficiency during complex syntheses particularly useful when optimizing conditions for multi-kilogram scale preparations required by pharmaceutical companies developing new chemical entities (NCEs)

The trifluoromethyl group's influence extends beyond mere electronic effects recent studies published by ACS Medicinal Chemistry Letters demonstrate how strategic placement of CF₃ moieties can alter pharmacokinetic profiles by increasing lipophilicity while maintaining appropriate water solubility balances such properties are critical when designing orally available drugs where intestinal absorption rates directly correlate with clinical success probabilities

Synthetic methodology advancements continue pushing boundaries regarding what is possible using this compound as starting material microwave-assisted syntheses employing CAS No: 183266-61-7 show dramatic reductions in reaction times—from traditional hours down to minutes—while maintaining high selectivity ratios these improvements not only increase laboratory productivity but also reduce energy costs significantly making them attractive options for both academic research groups and industrial R&D departments

Metal-free oxidation protocols using visible light photoredox catalysis represent another exciting development here researchers have successfully transformed this molecule into various oxygen-containing derivatives without requiring transition metals such methods address growing concerns about metal contamination during pharmaceutical manufacturing while simultaneously reducing costs associated with metal recovery processes

In medicinal chemistry case studies comparing compounds containing CAS No: 183266-61-7 versus non-fluorinated analogs consistently show improved metabolic stability metrics these findings support broader adoption strategies across major pharmaceutical companies now incorporating fluorinated intermediates into early-stage drug design pipelines especially when targeting metabolic enzymes involved in xenobiotic metabolism pathways

Note:

おすすめ記事

推奨される供給者
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.